

Q134R: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Q134R

Cat. No.: B8210124

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Q134R is a novel, neuroprotective 8-hydroxyquinoline derivative that has emerged as a promising therapeutic candidate for neurodegenerative disorders, with a primary focus on Alzheimer's disease. This document provides a comprehensive technical overview of **Q134R**, including its discovery, enantioselective synthesis, preclinical and clinical data, and its multifaceted mechanism of action. It is intended to serve as a resource for researchers and professionals in the field of drug development.

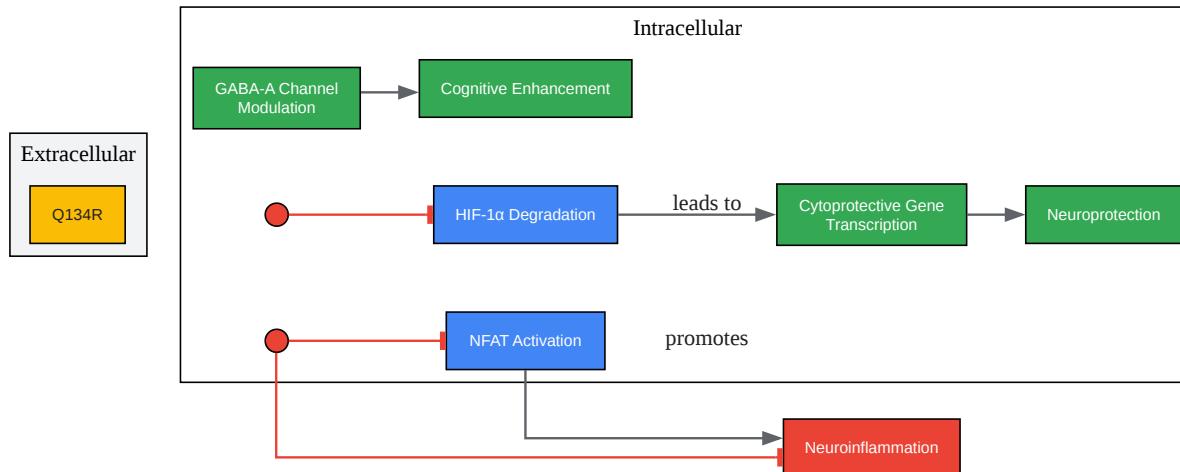
Discovery and Rationale

Q134R was developed by Avidin Ltd. as part of a broader effort to synthesize and screen a library of over 150 analogues of 8-hydroxyquinolines for their cytoprotective effects. The primary therapeutic goal for this class of compounds is the treatment of Alzheimer's disease. **Q134R** was identified as a lead candidate due to its potent neuroprotective properties and favorable pharmacological profile.^[1] A key aspect of its development was the successful enantioselective synthesis to produce the enantiopure form of the molecule.^[2]

Synthesis

An enantioselective synthesis for **Q134R** has been developed and published, enabling the production of its enantiomers.^[2] The process utilizes either quinidine or quinine as a catalyst to

achieve enantiomer-pure products.[\[2\]](#) For clinical development, the enantiopure form of **Q134R** has been manufactured in kilogram quantities under Good Manufacturing Practice (GMP) conditions by SONEAS Research Ltd.[\[1\]](#) The potassium salt of **Q134R** is noted for its stability in both powder and formulated capsule forms.[\[1\]](#)


Mechanism of Action

Q134R exhibits a multi-target mechanism of action, which is a desirable attribute for complex multifactorial diseases like Alzheimer's. Its primary known mechanisms are:

- Inhibition of Nuclear Factor of Activated T-cells (NFAT) Signaling: **Q134R** suppresses NFAT signaling without directly inhibiting calcineurin (CN), the upstream activator of NFAT.[\[3\]](#)[\[4\]](#)[\[5\]](#) [\[6\]](#) This is a significant advantage as it may avoid the immunosuppressive side effects associated with direct calcineurin inhibitors like cyclosporine or tacrolimus.[\[6\]](#) The inhibition of NFAT signaling has been linked to beneficial effects on amyloid pathology, neuroinflammation, and synaptic function in preclinical models of Alzheimer's disease.[\[6\]](#)
- Stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1 α): The compound has been shown to inhibit the degradation of the HIF-1 α protein.[\[1\]](#) The HIF-1 system is crucial for cellular adaptation to hypoxic conditions and activates the transcription of cytoprotective genes.[\[1\]](#)[\[2\]](#) This mechanism is believed to contribute to the neuroprotective effects of **Q134R**.
- Modulation of GABA-A Channels: **Q134R** demonstrates enantiomer-specific modulation of GABA-A channels on specific interneurons at nanomolar concentrations, which is thought to be responsible for its nootropic (cognitive-enhancing) effects.[\[1\]](#)

The interplay between the HIF-1 α and NFAT signaling pathways in the context of **Q134R**'s action is complex and an area of ongoing research.[\[3\]](#)

Signaling Pathway of **Q134R**

[Click to download full resolution via product page](#)

Caption: Proposed signaling pathways of **Q134R**.

Preclinical Data

A substantial body of preclinical evidence supports the therapeutic potential of **Q134R**.

In Vitro Studies

Assay	Model	Concentration	Outcome	Reference
Cytoprotection	Neurons and astrocytes	100 nM range	Strong cytoprotective effects against peroxide-induced cell death; recovery of mitochondrial membrane integrity.	[1]
NFAT Inhibition	Primary rat astrocytes	IC50 ~400 nM	Dose-dependent, partial inhibition of NFAT activity (35-40% maximal).	[3]
Calcineurin Activity	In vitro assays	-	No inhibition of calcineurin-mediated dephosphorylation of a non-NFAT target.	[3][5]
HIF-1 α Stabilization	In vitro assays	-	Stabilization of HIF-1 α protein.	[2]

In Vivo Studies

Model	Dosing	Outcome	Reference
Oligomeric A β toxicity in mice	4 mg/kg (oral)	Complete recovery of synaptic proteins and short-term memory.	[1]
Scopolamine-induced amnesia in mice	-	Recovery of cognition.	[1]
2xTg (PSE/APP) Alzheimer's model mice	-	Normalized Y-maze scores after 1 and 3 weeks of daily treatment.	[1]
APP/PS1 Alzheimer's model mice	4 mg/kg (oral, twice daily for 7 days)	Improved Y-maze performance.	[4]
APP/PS1 Alzheimer's model mice (chronic)	-	Reduced glial reactivity, prevented astrocytic NFAT4 upregulation, and improved synaptic function without altering A β plaque load.	[5][7]
Wild-type mice (chronic)	-	Promoted survival when administered beyond middle age.	[5][7]

Safety and Pharmacokinetics

- ADME-T: Detailed Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) studies have been completed.[1]
- Genotoxicity: The in vivo micronucleus test and the Ames test were both negative.[1]
- Safety Pharmacology: Studies on cardiovascular, central nervous system (Functional observational battery), and respiratory functions have demonstrated the safety of Q134R.[1]

- Toxicity: Subchronic and chronic (52 weeks, non-GLP in mice) toxicity studies revealed no toxic side effects.[1] The No Observed Adverse Effect Level (NOAEL) was determined to be 30 mg/kg in rats, and the Maximal Tolerated Dose (MTD) was 12 mg/kg in dogs.[3]
- Pharmacokinetics: The absorption of **Q134R** is fast (Tmax: 2h), and plasma levels are proportional to the administered dose.[1] The compound is blood-brain barrier permeant.[3] [4]

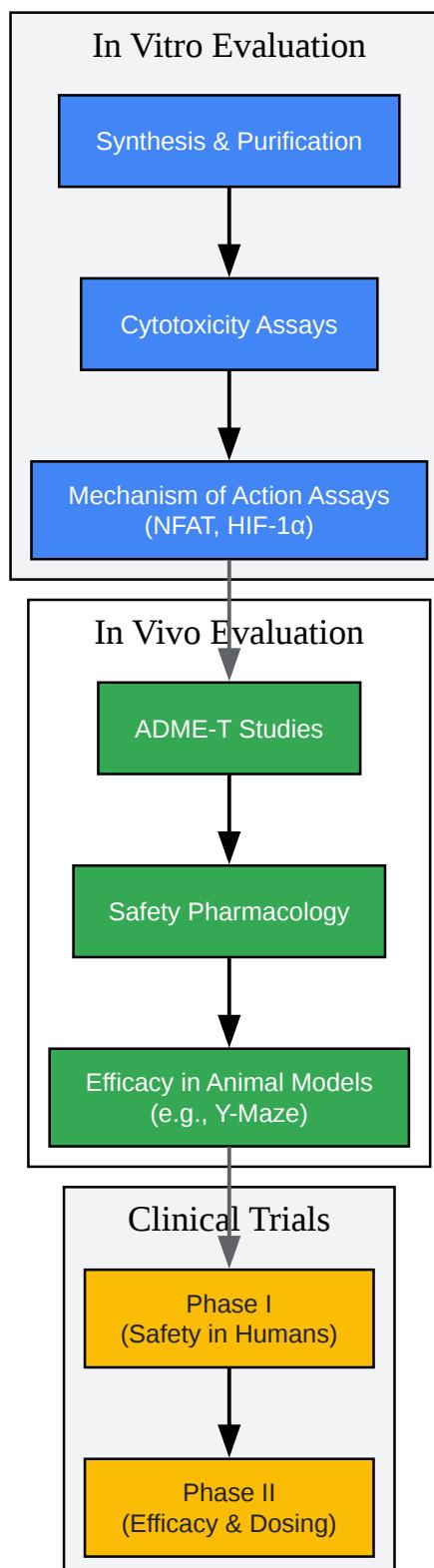
Clinical Development

Q134R has progressed to clinical trials. A Phase 1A, first-in-human clinical trial was granted by the Hungarian competent authority (OGYÉI) and commenced in October 2016.[8] This single-blind study in 20 healthy volunteers successfully demonstrated the safety of **Q134R** in the dose range tested, with only mild to moderate adverse effects (e.g., headache) observed in both the treated and placebo groups.[6] The positive safety and pharmacokinetic data from this trial support further clinical development.[6] Future plans include a Phase 1B study and a Phase 2A study to confirm the cognitive-enhancing properties of **Q134R**.[6]

Experimental Protocols

While detailed, step-by-step protocols are proprietary, the principles of the key experiments can be outlined based on published information.

In Vitro NFAT Activity Assay (Luciferase Reporter)


- Cell Culture: Primary rat astrocytes are cultured under standard conditions.
- Transfection: Cells are transfected with a luciferase reporter plasmid under the control of an NFAT-responsive promoter.
- Treatment: Cells are treated with various concentrations of **Q134R**.
- Stimulation: NFAT signaling is stimulated using an appropriate agonist (e.g., a calcium ionophore).
- Lysis and Luminescence Measurement: Cells are lysed, and luciferase activity is measured using a luminometer. The luminescence signal is proportional to NFAT transcriptional activity.

- Data Analysis: The IC₅₀ value is calculated from the dose-response curve of **Q134R**-mediated inhibition of luciferase activity.

In Vivo Cognitive Assessment (Y-Maze)

- Animal Model: An appropriate mouse model of Alzheimer's disease (e.g., APP/PS1) or a pharmacologically induced amnesia model is used.
- Acclimation: Mice are acclimated to the Y-maze apparatus, which consists of three identical arms.
- Treatment: Mice are administered **Q134R** or a vehicle control via oral gavage for the specified duration.
- Testing: Each mouse is placed in the center of the Y-maze and allowed to freely explore the arms for a set period. The sequence of arm entries is recorded.
- Data Analysis: The percentage of spontaneous alternations (entering a different arm on each of three consecutive entries) is calculated. An increase in the alternation rate is indicative of improved spatial working memory.

Experimental Workflow for Preclinical Evaluation

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the preclinical and clinical evaluation of **Q134R**.

Conclusion

Q134R is a promising, clinical-stage drug candidate with a novel, multi-target mechanism of action for the treatment of Alzheimer's disease and other neurodegenerative disorders. Its ability to modulate both NFAT and HIF-1 α signaling pathways, combined with a favorable safety profile, makes it a compelling molecule for further investigation. The data gathered to date provide a strong rationale for its continued development as a potential disease-modifying therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A CLINICAL DRUG CANDIDATE AGAINST ALZHEIMER'S DISEASE | AVIDIN [avidinbiotech.com]
- 2. Molecules announces enantioselective synthesis of Q134R, the powerful hypoxic adaptation inducer | AVIDIN [avidinbiotech.com]
- 3. Q134R: Small chemical compound with NFAT inhibitory properties improves behavioral performance and synapse function in mouse models of amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Q134R: Small chemical compound with NFAT inhibitory properties improves behavioral performance and synapse function in mouse models of amyloid pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Candidate - Aperus Pharma [aperuspharma.com]
- 7. scholars.uky.edu [scholars.uky.edu]
- 8. Approval to a Phase 1 Clinical Study | AVIDIN [avidinbiotech.com]
- To cite this document: BenchChem. [Q134R: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8210124#discovery-and-synthesis-of-q134r>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com